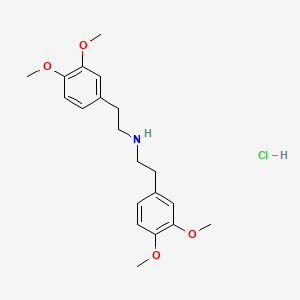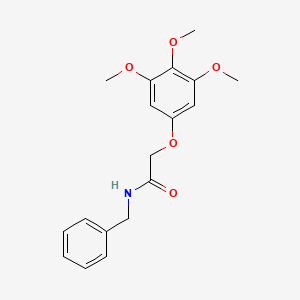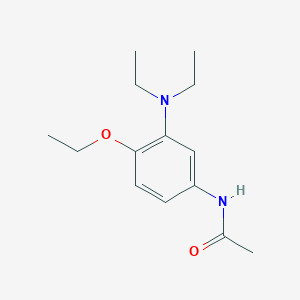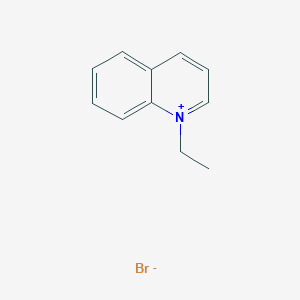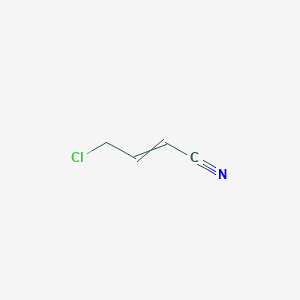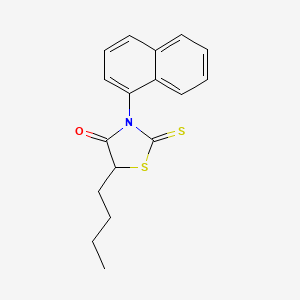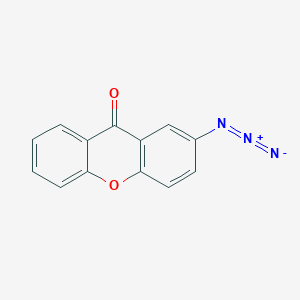
9H-Xanthen-9-one, 2-azido-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Xanthen-9-one, 2-azido- is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthen-9-one, 2-azido- typically involves the introduction of an azido group to the xanthone core. One common method is the nucleophilic substitution reaction where a halogenated xanthone derivative reacts with sodium azide. For example, 2-bromo-9H-xanthen-9-one can be treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield 9H-Xanthen-9-one, 2-azido-.
Industrial Production Methods
Industrial production of 9H-Xanthen-9-one, 2-azido- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
9H-Xanthen-9-one, 2-azido- undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The azido group can participate in substitution reactions, forming various functionalized xanthone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Sodium azide is a typical reagent for introducing the azido group.
Major Products Formed
Oxidation: Nitro-xanthone derivatives.
Reduction: Amino-xanthone derivatives.
Substitution: Various functionalized xanthone derivatives depending on the substituents introduced.
科学研究应用
9H-Xanthen-9-one, 2-azido- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthone core’s photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.
作用机制
The mechanism of action of 9H-Xanthen-9-one, 2-azido- involves its interaction with biological targets through the azido group. The azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking biomolecules. Additionally, the xanthone core can interact with various cellular pathways, contributing to its biological activities.
相似化合物的比较
Similar Compounds
9H-Xanthen-9-one: The parent compound without the azido group.
2-Hydroxy-9H-xanthen-9-one: A hydroxylated derivative with different reactivity and applications.
2-Amino-9H-xanthen-9-one: A reduced form with distinct biological activities.
Uniqueness
9H-Xanthen-9-one, 2-azido- is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This makes it a valuable compound for applications in chemical biology and materials science.
属性
CAS 编号 |
20377-04-2 |
|---|---|
分子式 |
C13H7N3O2 |
分子量 |
237.21 g/mol |
IUPAC 名称 |
2-azidoxanthen-9-one |
InChI |
InChI=1S/C13H7N3O2/c14-16-15-8-5-6-12-10(7-8)13(17)9-3-1-2-4-11(9)18-12/h1-7H |
InChI 键 |
JLIODYYXUMWYJG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazol-7-amine](/img/structure/B14699183.png)

![8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B14699196.png)
